Orthogonal Protecting Group Orthogonality: Fmoc/Cbz versus Fmoc/Boc Systems
The combination of Fmoc (base-labile) and Cbz (hydrogenolytically cleavable) protecting groups in CAS 886362-38-5 provides genuine orthogonal protection. In contrast, the more common Fmoc/Boc combination (e.g., CAS 313052-02-7, 2-N-Fmoc-amino-3-(4-N-Boc-piperidinyl)propionic acid) requires strongly acidic conditions (TFA) for Boc removal, which can cleave acid-sensitive side-chain protecting groups and cause peptide-resin cleavage in certain SPPS protocols [1]. The mild, neutral hydrogenolysis conditions used for Cbz removal preserve these sensitive functionalities.
| Evidence Dimension | Deprotection conditions for piperidine nitrogen protecting group |
|---|---|
| Target Compound Data | Cbz group: Hydrogenolysis (H₂, Pd/C) or catalytic transfer hydrogenation; mild, neutral conditions [2] |
| Comparator Or Baseline | Boc group (as in CAS 313052-02-7): Requires TFA (20-95% v/v) or HCl in dioxane; strongly acidic conditions [1] |
| Quantified Difference | Qualitative difference in deprotection mechanism and reagent compatibility; Cbz avoids strong acid exposure entirely |
| Conditions | SPPS deprotection steps; orthogonal protection assessment |
Why This Matters
This orthogonal protection profile allows for the incorporation of acid-sensitive peptide modifications and avoids premature cleavage from acid-labile resins, broadening the scope of accessible peptide targets.
- [1] BOC Sciences. (n.d.). 2-N-Fmoc-amino-3-(4-N-Boc-piperidinyl)propionic acid. Product Datasheet. CAS 313052-02-7. View Source
- [2] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. View Source
